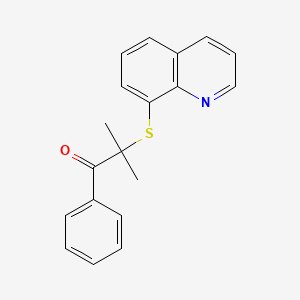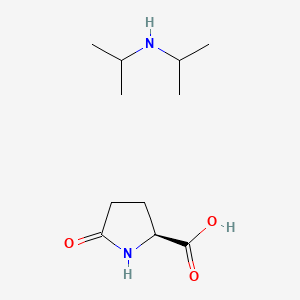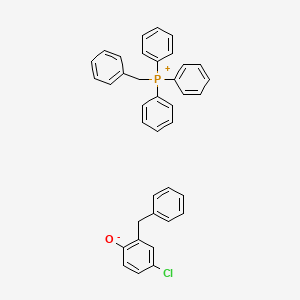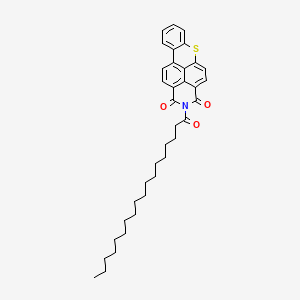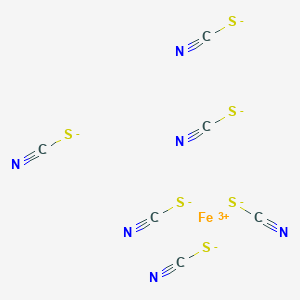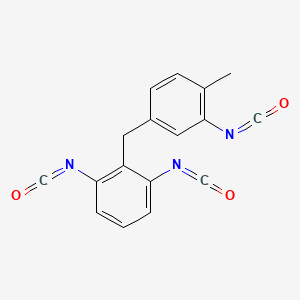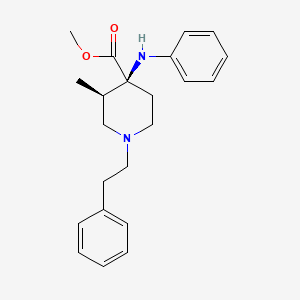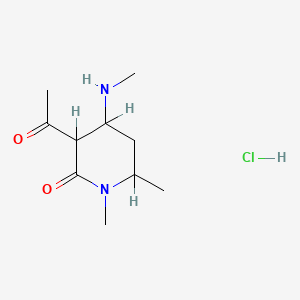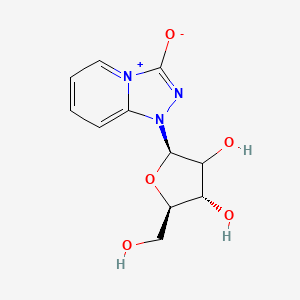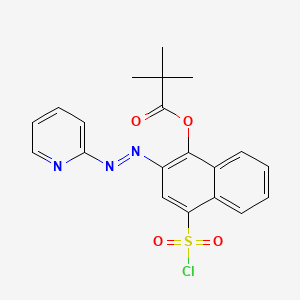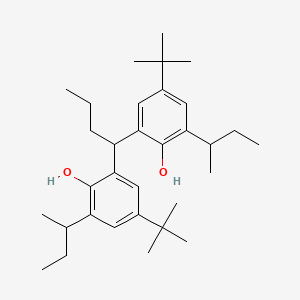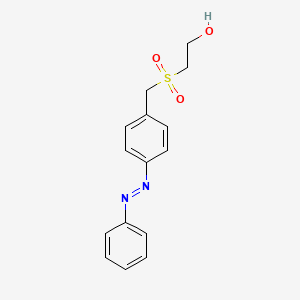
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of an azo group (-N=N-) linking two phenyl rings, a sulfonyl group (-SO2-), and a hydroxyl group (-OH) attached to an ethyl chain. This compound is known for its vibrant color properties due to the azo linkage, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol, to form the azo compound.
Sulfonylation: The resulting azo compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Ethanol Addition: Finally, the sulfonylated azo compound is reacted with ethanol under basic conditions to attach the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds and interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound useful in biological and medicinal research.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)phenol: Lacks the sulfonyl and ethanol groups.
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)propane: Similar structure but with a propane chain instead of ethanol.
4-(Phenylazo)benzenesulfonic acid: Contains a sulfonic acid group instead of the ethanol moiety.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is unique due to the combination of its azo, sulfonyl, and ethanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
84712-97-0 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethanol |
InChI |
InChI=1S/C15H16N2O3S/c18-10-11-21(19,20)12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
InChI Key |
SPHUPSSBTALAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CS(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


